molecular formula C19H24N2O5 B270533 2-({[1-(Methoxycarbonyl)-1,2,3,4-tetrahydro-6-quinolinyl]amino}carbonyl)cyclohexanecarboxylic acid

2-({[1-(Methoxycarbonyl)-1,2,3,4-tetrahydro-6-quinolinyl]amino}carbonyl)cyclohexanecarboxylic acid

Cat. No. B270533
M. Wt: 360.4 g/mol
InChI Key: LDUQCNRRTCPEGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[1-(Methoxycarbonyl)-1,2,3,4-tetrahydro-6-quinolinyl]amino}carbonyl)cyclohexanecarboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as MTCCA and is synthesized through a specific method that involves several chemical reactions.

Mechanism of Action

The mechanism of action of MTCCA involves the inhibition of various enzymes and pathways that are involved in the development of inflammatory diseases, cancer, and viral infections. MTCCA inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of prostaglandins that contribute to inflammation. MTCCA also inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the development and progression of cancer. Additionally, MTCCA inhibits the activity of RNA-dependent RNA polymerase (RdRp), which is an enzyme required for the replication of RNA viruses.
Biochemical and Physiological Effects:
MTCCA has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). MTCCA has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immune response. Moreover, MTCCA has been found to induce apoptosis, which is a process of programmed cell death that plays a crucial role in the prevention of cancer.

Advantages and Limitations for Lab Experiments

MTCCA has several advantages and limitations for lab experiments. One of the advantages is that it is a potent inhibitor of various enzymes and pathways, which makes it a useful tool for studying the mechanisms of inflammation, cancer, and viral infections. However, one of the limitations is that it is a relatively complex compound to synthesize, which makes it expensive and time-consuming to obtain. Additionally, the use of MTCCA requires careful handling and storage due to its potential toxicity.

Future Directions

There are several future directions for the study of MTCCA. One of the directions is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, cancer, and viral infections. Another direction is to explore its mechanism of action in more detail, particularly its interactions with specific enzymes and pathways. Additionally, further studies are needed to determine the optimal dosage and administration of MTCCA for therapeutic use. Finally, the development of more efficient and cost-effective synthesis methods for MTCCA would facilitate its use in scientific research and potential therapeutic applications.

Synthesis Methods

The synthesis of MTCCA involves a multi-step process that starts with the reaction of 4-chloro-1,2,3,4-tetrahydroquinoline with ethyl acetoacetate. This reaction results in the formation of 1-(ethoxycarbonyl)-1,2,3,4-tetrahydroquinoline. The next step involves the reaction of this intermediate product with phosgene to form 1-(isocyanatocarbonyl)-1,2,3,4-tetrahydroquinoline. The final step involves the reaction of this intermediate product with cyclohexanecarboxylic acid to form MTCCA.

Scientific Research Applications

MTCCA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. Studies have shown that MTCCA can inhibit the production of pro-inflammatory cytokines, which are responsible for the development of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. MTCCA has also been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer. Moreover, MTCCA has shown promising results in inhibiting the replication of several viruses, including HIV-1, SARS-CoV-2, and influenza virus.

properties

Product Name

2-({[1-(Methoxycarbonyl)-1,2,3,4-tetrahydro-6-quinolinyl]amino}carbonyl)cyclohexanecarboxylic acid

Molecular Formula

C19H24N2O5

Molecular Weight

360.4 g/mol

IUPAC Name

2-[(1-methoxycarbonyl-3,4-dihydro-2H-quinolin-6-yl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C19H24N2O5/c1-26-19(25)21-10-4-5-12-11-13(8-9-16(12)21)20-17(22)14-6-2-3-7-15(14)18(23)24/h8-9,11,14-15H,2-7,10H2,1H3,(H,20,22)(H,23,24)

InChI Key

LDUQCNRRTCPEGM-UHFFFAOYSA-N

SMILES

COC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3CCCCC3C(=O)O

Canonical SMILES

COC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3CCCCC3C(=O)O

Origin of Product

United States

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